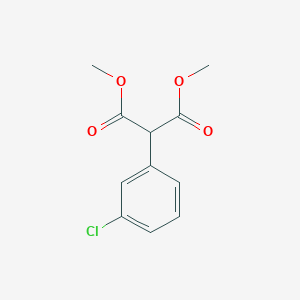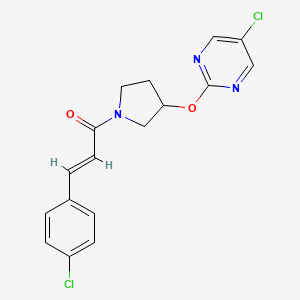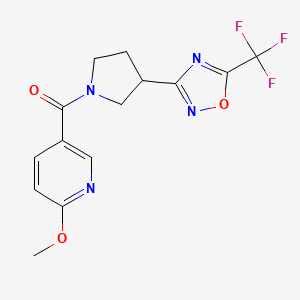![molecular formula C25H28N6O3S B2781377 N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide CAS No. 1112406-83-3](/img/structure/B2781377.png)
N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C25H28N6O3S and its molecular weight is 492.6. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study by Rehman et al. (2018) highlights the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. This research indicates that certain synthesized compounds exhibit strong anticancer activities, suggesting potential therapeutic applications against cancer (Rehman et al., 2018).
Enantioselective Synthesis
Back and Nakajima (2000) discuss a convenient route to synthesize piperidines and related structures, contributing to the enantioselective synthesis of several natural products. This methodology opens avenues for creating complex molecular structures with potential biological activities (Back & Nakajima, 2000).
Antimicrobial Activity
Fandaklı et al. (2012) evaluate the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, showing that certain compounds possess good activity against test microorganisms. This points to their potential use in developing new antimicrobial agents (Fandaklı et al., 2012).
Lewis Basic Catalysis
Wang et al. (2006) have developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The research demonstrates the critical role of the arene sulfonyl group in achieving high enantioselectivity, highlighting potential applications in catalysis and synthetic chemistry (Wang et al., 2006).
Acetylcholinesterase Inhibition
Khalid, Rehman, and Abbasi (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. This suggests their potential application in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).
Aminomethylation and Heterocyclic Synthesis
Dotsenko, Krivokolysko, and Litvinov (2012) present the first example of aminomethylation involving 2-thioxonicotinamide derivative, leading to the synthesis of heterocyclic structures. This work underscores the utility of aminomethylation in creating complex heterocyclic compounds with potential biological activities (Dotsenko, Krivokolysko, & Litvinov, 2012).
Zukünftige Richtungen
- Winter, M., Brodd, R.J. What are batteries, fuel cells, and supercapacitors? Chem. Rev. 104, 4245–4270 (2004) .
- Nitta, N., Wu, F., Lee, J.T., Yushin, G. Li-ion battery materials: present and future. Mater. Today. 18, 252–264 (2015) .
- Huang, B., Li, X., Wang, Z., Guo, H., Shen L., Wang, J. A comprehensive study on electrochemical performance of Mn-surface-modified LiNi0.8Co0.15Al0.05O2 synthesized by an in situ oxidizing-coating method. J. Power Sources 252, 200–207 (2014) .
- Theodore, A.M. Progress into lithium-ion battery research. J. Chem. Res. 47, 1–9 (2023) .
Eigenschaften
IUPAC Name |
3-[1-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-16(2)14-26-21(32)12-13-30-23(34)18-9-5-7-11-20(18)31-24(30)28-29-25(31)35-15-22(33)27-19-10-6-4-8-17(19)3/h4-11,16H,12-15H2,1-3H3,(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVOQMIZLKBFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2781296.png)
![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)
![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)
![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)


![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)

![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2781316.png)